Folpet

Vue d'ensemble

Description

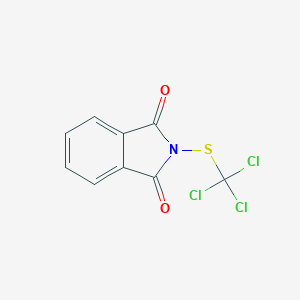

Folpet, connu sous son nom IUPAC 2-[(Trichlorométhyl)sulfanyl]-1H-isoindole-1,3(2H)-dione, est un composé organique de formule C₉H₄Cl₃NO₂S . Il s'agit d'un fongicide dérivé de la phtalimide et du chlorure de trichlorométhylsulfényle . Le this compound est largement utilisé en agriculture pour protéger les cultures des maladies fongiques, et il est également utilisé dans la fabrication de peintures, de revêtements et de plastiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Folpet est synthétisé par réaction de la phtalimide avec le chlorure de trichlorométhylsulfényle . La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la formation du produit souhaité . Les conditions de réaction comprennent le maintien d'une température et d'un pH contrôlés pour garantir la pureté et le rendement du this compound .

Méthodes de production industrielle

En milieu industriel, le this compound est produit à grande échelle en utilisant des voies de synthèse similaires. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour obtenir des rendements élevés et une qualité constante . La production industrielle du this compound comprend également des étapes de purification pour éliminer les impuretés et garantir que le produit final respecte les normes réglementaires .

Analyse Des Réactions Chimiques

Hydrolysis and Environmental Degradation

Folpet undergoes rapid hydrolysis in aqueous environments, influenced by pH and temperature. Key degradation products include phthalimide (PI), phthalic acid (PAL), and thiophosgene (Table 1) .

Table 1: Major Hydrolysis Products of this compound

| Degradate | Yield (%) | Environmental Relevance |

|---|---|---|

| Phthalamic acid | 75.8 | Primary soil metabolite |

| Phthalic acid | 46.8 | Stable end product in water |

| Phthalimide | 44.9 | Less toxic than parent compound |

| Thiophosgene | - | Highly reactive intermediate |

Hydrolysis half-lives range from <2 hours in water to 0.03–7.3 days in soil . Degradation accelerates under alkaline conditions, with hydrolysis rates increasing tenfold at pH 9 compared to pH 5 .

Atmospheric Oxidation Pathways

This compound reacts with atmospheric oxidants (OH, NO₃ radicals, O₃), with NO₃ dominating nocturnal degradation .

Table 2: Rate Constants for Atmospheric Reactions (298 K)

| Oxidant | Rate Constant (cm³/molecule/s) | Dominant Pathway |

|---|---|---|

| OH radicals | H-abstraction (47%) | |

| NO₃ radicals | Aromatic addition (53.3%) | |

| O₃ | Cβ–Cλ bond addition (44.8%) |

Quantum chemical calculations reveal that NO₃ preferentially adds to aromatic rings, forming nitrooxy intermediates, while OH radicals abstract hydrogen atoms .

Thermal Decomposition Products

Under oxidative thermal conditions (>200°C), this compound generates hazardous pollutants :

Table 3: Emission Factors from Thermal Decomposition

| Product | Emission Factor (mg/g this compound) |

|---|---|

| Tetrachloroethylene | 111 |

| Hexachloroethane | 167 |

| Phosgene | 34.1 |

| Thiophosgene | 14.4 |

Decomposition pathways involve cleavage of the trichloromethylthio group, producing thiophosgene, which rapidly reacts with biological thiols .

Genotoxic Mechanisms

-

In vitro : Positive mutagenicity in Ames tests (≥10 μg/plate)

-

In vivo : No genotoxicity observed due to rapid hydrolysis (half-life <10 seconds in blood)

Stability in Formulations

This compound exhibits variable stability in commercial products, influenced by formulation pH (Table 4) :

Table 4: pH-Dependent Stability in Formulations

| Days | Folpan 80WG® pH | Myco 500® pH |

|---|---|---|

| 0 | 7.8 | 7.7 |

| 30 | 6.8 | 6.5 |

Declining pH correlates with accelerated degradation, emphasizing the need for buffered formulations .

This compound’s reactivity drives both its efficacy as a fungicide and its environmental persistence. While hydrolysis and atmospheric oxidation limit long-term ecological impacts, thermal decomposition and localized thiol interactions pose acute risks requiring careful handling and application protocols .

Applications De Recherche Scientifique

Fungicidal Applications

Crops Treated:

- Wheat and Barley: Folpet is extensively used as a fungicide for wheat and barley, addressing diseases such as leaf spot and powdery mildew. Studies indicate that this compound provides sufficient fungicidal efficacy against these target organisms, ensuring crop health and yield .

- Wine Grapes: In viticulture, this compound is applied to wine grapes to combat fungal infections that threaten grape quality. Its use is particularly noted in central and southern EU regions .

- Tomatoes: Both field and greenhouse applications of this compound on tomatoes have been evaluated, demonstrating effective control over fungal pathogens .

Regulatory Assessments

The European Food Safety Authority (EFSA) has conducted comprehensive peer reviews on this compound's risk assessment. These evaluations confirm that the representative uses of this compound do not pose significant risks to human health or the environment when applied according to established guidelines .

Key Findings:

- Residue Monitoring: this compound residues can be effectively monitored in food products using advanced analytical techniques such as liquid chromatography with tandem mass spectrometry (LC–MS/MS) and gas chromatography-mass spectrometry (GC–MS) .

- Toxicological Profile: While this compound has shown some adverse effects in animal studies, including skin sensitization and eye irritation, no critical areas of concern were identified regarding mammalian toxicity at regulated exposure levels .

Carcinogenicity Studies

Research indicates that this compound may induce duodenal tumors in mice due to cytotoxicity and subsequent regenerative proliferation. However, it is not considered carcinogenic in rats, suggesting species-specific responses to this compound exposure . The mode of action involves the reaction of this compound with thiol groups, leading to cytotoxic effects that can promote tumor development under prolonged exposure conditions.

Environmental Impact Assessments

This compound's environmental fate has been assessed through various studies focusing on its persistence in soil and water systems. Monitoring methods reveal that this compound can be detected at low concentrations in environmental matrices, emphasizing the need for careful application to minimize ecological risks .

Analytical Methods for Monitoring this compound

| Methodology | Application Area | Limit of Quantification (LOQ) |

|---|---|---|

| LC–MS/MS | Food matrices | 0.01 mg/kg |

| GC–MS | Oily, dry, acidic commodities | 0.01 mg/kg |

| LC–MS/MS | Soil | 0.01 mg/kg |

| GC–MS | Water | 0.1 μg/L |

These methodologies are crucial for ensuring compliance with safety regulations and for monitoring potential residues in agricultural products .

Mécanisme D'action

Folpet exerts its effects through multiple mechanisms:

Fungicidal Action: This compound disrupts the cellular processes of fungi, leading to cell death.

Oxidative Stress: This compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species and subsequent cellular damage.

Signal Pathways: In certain cell types, this compound activates signal pathways such as ERK, JNK, and AKT, leading to cell cycle arrest and apoptosis.

Comparaison Avec Des Composés Similaires

Le Folpet est structurellement apparenté à d'autres fongicides, tels que le Captan, qui contient également un groupe trichlorométhylsulfényle . Voici une comparaison:

Captan: Comme le this compound, le Captan est un fongicide utilisé en agriculture. Le this compound est connu pour son spectre d'activité plus large et son développement de résistance plus faible.

Dérivés de la phtalimide: D'autres dérivés de la phtalimide, tels que la tétrahydrophthalimide, partagent des propriétés chimiques et des applications similaires.

Activité Biologique

Folpet, chemically known as N-[(trichloromethyl)thio]phthalimide, is a dicarboximide fungicide widely used in agriculture, particularly for the control of mildew and other fungal diseases in crops such as grapes and tomatoes. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and ecological impacts based on recent research findings.

This compound functions primarily by inhibiting spore germination through its interaction with thiol groups in proteins. This mechanism is crucial for its effectiveness as a fungicide, as it disrupts the metabolic processes of fungal cells. The degradation pathway of this compound involves hydrolysis, leading to the formation of thiophosgene and phthalimide. These degradation products can further hydrolyze to phthalamic acid and phthalic acid, which also exhibit biological activities (see Table 1 for degradation products) .

| Degradation Product | Chemical Formula | Toxicity |

|---|---|---|

| Thiophosgene | CCl3S | Highly reactive |

| Phthalimide | C8H5NO | Moderate toxicity |

| Phthalamic acid | C8H5NO2 | Low toxicity |

| Phthalic acid | C8H6O4 | Low toxicity |

Human Health Impact

This compound has been classified as harmful upon inhalation and may cause irreversible effects. Studies indicate that this compound can induce cytotoxicity in human bronchial epithelial cells (16HBE14o-) with an inhibitory concentration (IC50) ranging from 2.89 to 5.11 µg/cm² after 24 hours of exposure . The compound has been shown to generate reactive oxygen species (ROS), contributing to its toxicological effects.

In a risk assessment by the European Food Safety Authority (EFSA), it was concluded that this compound poses no significant chronic health risks at typical exposure levels, although acute dietary risks were identified in specific populations .

Ecotoxicological Effects

This compound's toxicity is not limited to humans; it also affects aquatic organisms. A study demonstrated that temperature variations significantly influence the toxicity of this compound to amphibian larvae, with increased toxicity observed at lower temperatures . This finding highlights the importance of environmental conditions in assessing pesticide risks.

Case Studies

- In Vitro Studies on Mammalian Cells : Research conducted on mammalian cell lines revealed that this compound induces cell-cycle deregulation and exhibits mutagenic effects. These studies emphasize the potential for long-term health impacts associated with exposure to this compound .

- Aquatic Toxicity Assessment : In a controlled study examining the effects of this compound on amphibian larvae, researchers found that exposure to different concentrations resulted in significant mortality rates, particularly at lower temperatures. This study underscores the compound's ecological implications and its potential impact on biodiversity .

- Chronic Exposure Risks : A case study involving chronic exposure to this compound in mice indicated a correlation between long-term cytotoxic effects and the development of intestinal tumors. This finding raises concerns about the long-term implications of this compound exposure in agricultural settings .

Propriétés

IUPAC Name |

2-(trichloromethylsulfanyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOYBQGHSTUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021385 | |

| Record name | Folpet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folpet appears as white crystals. Used as a fungicide. Insoluble in water., Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2], Solid, WHITE CRYSTALS., White crystals. | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folpet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C), Slightly soluble in organic solvents., 87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol, In water, 0.8 mg/L at room temperature, 0.0008 mg/mL at 25 °C, Solubility in water: none | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 at 20 °C | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.72 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000016 [mmHg], 2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C:, 1.57x10(-7) | |

| Record name | Folpet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Both folpet and captan appear to exert toxicity via the reaction of thiophosgene with the gastrointestinal tract. A more thorough review has been conducted on the mechanistic studies submitted for the related fungicide, captan. For captan, the Agency has concluded that thiophosgene is most likely implicated in the duodenal tumors, although its exact mode of action is unclear and a genotoxic component cannot be ruled out. | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... . | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, Light colored powder, Colorless crystals, White crystals | |

CAS No. |

133-07-3 | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folpet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folpet [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(trichloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folpet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trichloromethylthio)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOLPET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5NFK36917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

177 °C, 350.6 | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.